
4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4
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Overview
Description
4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 is a deuterated derivative of 4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including Palbociclib, which is an experimental drug for the treatment of breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 involves multiple steps. One common method includes the nitration of 3-pyridine to form 6-nitro-3-pyridine, followed by its reaction with piperazine to yield 4-(6-Nitro-3-pyridinyl)-1-piperazine. The final step involves the nitrosation of the piperazine derivative to obtain the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and nitrosation reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and ensure the safety of the production environment .
Chemical Reactions Analysis
Types of Reactions
4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(6-Nitro-3-pyridinyl)-1-nitro-piperazine.
Reduction: Formation of 4-(6-Amino-3-pyridinyl)-1-nitroso-piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of drugs like Palbociclib, which is used in cancer treatment.
Industry: In the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This compound can also interact with DNA, causing modifications that affect gene expression .
Comparison with Similar Compounds
Similar Compounds
4-(6-Nitro-3-pyridinyl)-1-piperazinecarboxylic acid tert-butyl ester: Used as an intermediate in the synthesis of Palbociclib.
1-Boc-4-(6-Nitro-3-pyridyl)piperazine: Another intermediate used in the synthesis of heterocyclic compounds.
4-(6-Nitro-3-pyridinyl)-N-[6-(1H-1,2,4-triazol-1-yl)-3-pyridinyl]-1-piperazinecarboxamide: Used in the synthesis of kinase modulators.
Uniqueness
4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed mechanistic studies using techniques like NMR spectroscopy. Its specific nitroso and nitro functional groups make it a versatile intermediate in various synthetic pathways .
Biological Activity
4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 is a deuterated analogue of a compound that serves as an intermediate in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, which is primarily utilized in cancer therapy. The compound is notable for its potential biological activities, including anti-inflammatory and antineoplastic effects.
- Molecular Formula : C9H7D4N5O3
- Molecular Weight : 241.24 g/mol
- CAS Number : 2089333-13-9
Anti-inflammatory Effects
Research has indicated that piperazine derivatives exhibit various biological activities, including anti-inflammatory properties. In vitro studies using the LPS-induced RAW264.7 macrophage model demonstrated that certain compounds derived from piperazine showed significant inhibition of nitric oxide (NO) production, a marker for inflammation. Specifically, the compound this compound was evaluated alongside other piperazine derivatives for its ability to modulate inflammatory responses .
Antineoplastic Activity
The compound has shown moderate antineoplastic activity against cervical cancer cells (HeLa) and gastric cancer cells (SGC-7901). In comparative studies, it was found that several related compounds exhibited cytotoxic effects at varying concentrations. For example:
- HeLa Cells : IC50 values ranged from 5 to 15 µM across different derivatives.
- SGC-7901 Cells : IC50 values were similarly noted within the range of 10 to 20 µM .
Antibacterial Properties
The antibacterial efficacy of various piperazine derivatives has been documented against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. In these studies, the minimum inhibitory concentration (MIC) values indicated strong antibacterial activity for several compounds, with values ranging from 0.96 to 7.81 µg/mL against S. aureus. However, the activity against Pseudomonas aeruginosa was notably absent .
Comparative Data Table
Biological Activity | Compound | Model/System | IC50/MIC Values |
---|---|---|---|
Anti-inflammatory | This compound | RAW264.7 Macrophages | Effective inhibition at concentrations < 2 µg/mL |
Antineoplastic | This compound | HeLa Cells | IC50: 5 - 15 µM |
Antineoplastic | This compound | SGC-7901 Cells | IC50: 10 - 20 µM |
Antibacterial | Various Piperazines | Staphylococcus aureus | MIC: 0.96 - 7.81 µg/mL |
Case Studies and Research Findings
-
Study on Anti-inflammatory Activity :
A study published in MDPI evaluated several piperazine derivatives for their anti-inflammatory effects using the RAW264.7 macrophage model. The results indicated that while many compounds had minimal effects on NO production, some derivatives exhibited significant inhibition rates up to approximately 94% at specific concentrations . -
Antineoplastic Activity Assessment :
Another research effort focused on assessing the cytotoxicity of various piperazine derivatives against cancer cell lines. The findings highlighted that certain structural modifications significantly enhanced the anticancer properties of these compounds . -
Antibacterial Efficacy Investigation :
A comparative analysis of antibacterial activities showed that while some piperazine derivatives were effective against gram-positive bacteria like S. aureus, they were less effective against gram-negative strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating a need for further structural optimization to enhance broad-spectrum efficacy .
Properties
Molecular Formula |
C9H11N5O3 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2,2,6,6-tetradeuterio-4-(6-nitropyridin-3-yl)-1-nitrosopiperazine |
InChI |
InChI=1S/C9H11N5O3/c15-11-13-5-3-12(4-6-13)8-1-2-9(10-7-8)14(16)17/h1-2,7H,3-6H2/i5D2,6D2 |
InChI Key |
GZWQRTKBTWTPLK-NZLXMSDQSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(N1N=O)([2H])[2H])C2=CN=C(C=C2)[N+](=O)[O-])[2H] |
Canonical SMILES |
C1CN(CCN1C2=CN=C(C=C2)[N+](=O)[O-])N=O |
Origin of Product |
United States |
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